molecular formula C45H71N3 B566482 2,6-Di-tert-butylpyridine, polymer-bound CAS No. 107054-29-5

2,6-Di-tert-butylpyridine, polymer-bound

Cat. No.: B566482
CAS No.: 107054-29-5
M. Wt: 654.084
InChI Key: CFSALSSLIIVPFU-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylpyridine, polymer-bound, is a specialized chemical compound used in various scientific and industrial applications. It is a derivative of 2,6-Di-tert-butylpyridine, where the pyridine ring is substituted with two tert-butyl groups at the 2 and 6 positions. This compound is polymer-bound, meaning it is attached to a polymer matrix, typically crosslinked with divinylbenzene. This binding enhances its stability and usability in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butylpyridine is synthesized by reacting tert-butyllithium with pyridine. The reaction conditions typically involve low temperatures to control the reactivity of tert-butyllithium . For the polymer-bound version, 2,6-Di-tert-butylpyridine is further reacted with a polymer matrix, such as poly(4-vinylpyridine), crosslinked with divinylbenzene .

Industrial Production Methods

Industrial production of 2,6-Di-tert-butylpyridine, polymer-bound, involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The polymer-bound form is produced by incorporating the compound into a polymer matrix during the polymerization process .

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butylpyridine, polymer-bound, involves its ability to act as a proton scavenger. The tert-butyl groups provide steric hindrance, making the pyridine ring less reactive and more stable. This stability allows it to effectively participate in various chemical reactions without undergoing unwanted side reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[1,5-bis(2,6-ditert-butylpyridin-4-yl)hexan-3-yl]-2,6-ditert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H71N3/c1-29(32-25-36(42(8,9)10)47-37(26-32)43(11,12)13)22-31(33-27-38(44(14,15)16)48-39(28-33)45(17,18)19)21-20-30-23-34(40(2,3)4)46-35(24-30)41(5,6)7/h23-29,31H,20-22H2,1-19H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSALSSLIIVPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C)C3=CC(=NC(=C3)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746592
Record name 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107054-29-5
Record name 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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